molecular formula C6H7ClN2O B6269041 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride CAS No. 1909306-27-9

1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride

Cat. No.: B6269041
CAS No.: 1909306-27-9
M. Wt: 158.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by a fused ring system containing both cyclopentane and pyrazole moieties, making it a valuable subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the cyclopenta[c]pyrazole core, followed by further functionalization to introduce the hydrochloride group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where halogen atoms can be replaced by other nucleophiles under suitable conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride can be compared with other similar compounds such as:

    1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of the hydrochloride group, which may result in different chemical properties and applications.

    1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride: This compound has a carboxylic acid group at a different position, which can influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can affect its solubility, stability, and overall reactivity.

Properties

CAS No.

1909306-27-9

Molecular Formula

C6H7ClN2O

Molecular Weight

158.6

Purity

91

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.